1-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-19-9-7-18(8-10-19)28-22(17-4-3-13-24-15-17)21(26-27-28)23(29)25-14-16-5-11-20(31-2)12-6-16/h3-13,15H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYORBSIZAHHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251672-46-4) is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H21N5O2S
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a triazole ring, a pyridine moiety, and methoxy and methylthio substituents that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazole ring via azide-alkyne cycloaddition reactions and subsequent functionalization to introduce the methoxy and methylthio groups .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. In one study, compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of this compound can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis and function .
Antiviral Activity
Emerging data suggest that certain triazole derivatives possess antiviral properties against various viruses. For example, compounds with similar structural features have shown efficacy against Influenza A and Herpes Simplex viruses. The antiviral mechanism may involve interference with viral replication processes .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Thymidylate Synthase : This enzyme plays a critical role in DNA synthesis; inhibiting it leads to reduced cell proliferation in cancer cells.
- Disruption of Microbial Cell Function : The structural components of triazoles interact with bacterial enzymes or cell wall components, leading to cell death.
- Interference with Viral Replication : Some derivatives have been shown to inhibit viral RNA synthesis or protein expression.
Comparison with Similar Compounds
Key Observations :
- The methylthio group in the benzyl moiety is unique compared to hydroxyethyl or acetyl groups in analogs, likely influencing solubility and metabolic stability .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound may enhance binding to hydrophobic pockets compared to the 4-fluorophenyl group (electron-withdrawing) in .
- Pyridine vs. Phenyl : The pyridin-3-yl substituent could improve solubility and hydrogen-bonding capacity relative to purely aromatic systems .
- Methylthio vs.
Crystallographic and Conformational Analysis
Triazole derivatives, including those in and , often exhibit planar triazole cores with substituents adopting orthogonal orientations to minimize steric clashes. For example:
- : The triazole-pyrazole hybrid shows a dihedral angle of 85.2° between the triazole and pyrazole rings.
- : The pyrazole carboxamide forms intermolecular N–H···O hydrogen bonds, stabilizing crystal packing.
The target compound’s pyridin-3-yl group may engage in π-π stacking or hydrogen bonding (via the pyridine nitrogen), which could be critical for crystallinity or target binding.
Q & A
Basic: What are the recommended synthetic routes for 1-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The compound is synthesized via a multi-step process, typically involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Azide preparation : React 4-methoxyphenyl azide with a propargyl derivative.
- Click reaction : Use Cu(I) catalysts (e.g., CuI) to cyclize azides and alkynes at 60–80°C in solvents like DMF or THF .
- Post-functionalization : Introduce the pyridin-3-yl and methylthio-benzyl groups via nucleophilic substitution or coupling reactions.
Purification is achieved via column chromatography, with yields optimized by controlling reaction time and stoichiometry .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridine aromatic protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₂H₂₀N₅O₂S: 442.13 g/mol).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with structurally similar triazoles showing IC₅₀ values of 5–20 µM .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, noting competitive/non-competitive inhibition mechanisms .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Variation of substituents : Synthesize analogs with halogen (Cl/F), alkyl (methyl/ethyl), or electron-withdrawing groups (NO₂) on the phenyl rings to assess effects on bioactivity .
- Triazole core modifications : Replace the triazole with oxazole or pyrazole to evaluate ring-specific interactions.
- Quantitative SAR (QSAR) : Use computational tools (e.g., MOE, Schrödinger) to correlate logP, polar surface area, and steric parameters with activity .
Advanced: How can solubility and bioavailability be optimized without compromising activity?
Answer:
- Functional group engineering : Introduce hydrophilic groups (e.g., hydroxyl via methoxy oxidation) or PEG chains on the benzyl moiety .
- Prodrug strategies : Convert the carboxamide to ester prodrugs for enhanced membrane permeability.
- Co-crystallization : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin inclusion complexes to improve aqueous solubility .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Control for substituent effects : Compare analogs with identical core structures but varying substituents (e.g., methylthio vs. methoxy groups in benzyl positions) .
- Validate assay conditions : Replicate experiments under standardized protocols (e.g., cell passage number, serum concentration).
- Mechanistic studies : Use knock-out models or siRNA to confirm target engagement if conflicting pathways are implicated .
Advanced: What crystallography techniques elucidate the compound’s 3D structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/chloroform) and analyze to determine bond angles, dihedral angles, and packing modes. Similar triazoles show planar triazole rings with phenyl substituents at ~60° angles .
- Powder XRD : Confirm bulk crystallinity and polymorphic forms.
Advanced: How can computational modeling predict binding modes?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into target proteins (e.g., EGFR kinase). Key interactions include hydrogen bonds with pyridine N and hydrophobic contacts with methylthio groups .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Advanced: How to assess stability under physiological conditions?
Answer:
- pH stability studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Methoxy and methylthio groups may confer resistance to acidic hydrolysis .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
Advanced: What strategies guide the design of novel analogs?
Answer:
- Bioisosteric replacement : Substitute pyridin-3-yl with isoquinoline or quinoline to enhance π-π stacking .
- Fragment-based design : Combine active fragments (e.g., triazole-carboxamide) with privileged scaffolds (e.g., benzimidazoles) .
- Metabolic profiling : Use hepatic microsomes to identify vulnerable sites (e.g., methylthio oxidation) and block metabolism via fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
